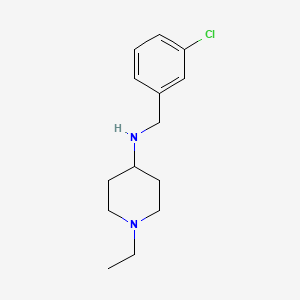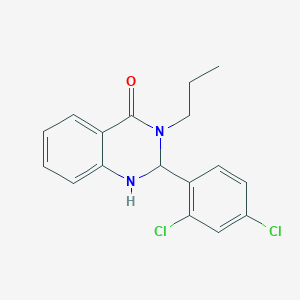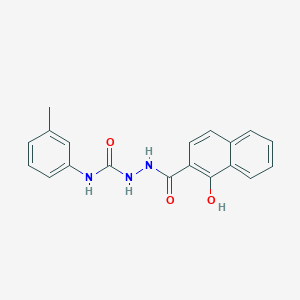![molecular formula C27H44N2O B5198608 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5198608.png)
3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one, also known as CAY10566, is a chemical compound that has gained attention in the scientific community for its various applications in research. This compound is a potent inhibitor of the protein kinase CK1δ, which has been linked to various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one acts as a potent inhibitor of CK1δ, which is a protein kinase that regulates various cellular processes, including cell division, DNA damage response, and circadian rhythm. By inhibiting CK1δ, 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one disrupts these processes, leading to the inhibition of cancer cell growth and the improvement of cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In animal models of neurodegenerative diseases, 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one has been shown to improve cognitive function and reduce the accumulation of toxic proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one has several advantages for lab experiments. It is a potent and selective inhibitor of CK1δ, making it a valuable tool compound for investigating the role of CK1δ in various cellular processes. Additionally, 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in animal models, making it a promising candidate for therapeutic applications. However, 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one has limited solubility in aqueous solutions, which may require the use of organic solvents for its administration.
Zukünftige Richtungen
There are several future directions for the research on 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one. One potential application is in the development of therapeutic drugs for cancer and neurodegenerative diseases. Additionally, 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one may be used as a tool compound to investigate the role of CK1δ in other diseases and cellular processes. Further studies are needed to determine the optimal dosage and administration of 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one for therapeutic applications. Additionally, the development of more efficient synthesis methods for 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one may make it more accessible for large-scale experiments.
Synthesemethoden
The synthesis of 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one involves the reaction of 3-formylindole with octadecylamine in the presence of acetic acid and sodium borohydride. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of pure 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one.
Wissenschaftliche Forschungsanwendungen
3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, 3-[(octadecylamino)methylene]-1,3-dihydro-2H-indol-2-one has been used as a tool compound in various research studies to investigate the role of CK1δ in various cellular processes.
Eigenschaften
IUPAC Name |
3-(octadecyliminomethyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-23-25-24-20-17-18-21-26(24)29-27(25)30/h17-18,20-21,23,29-30H,2-16,19,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYGWJJGGQQSHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=C(NC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B5198534.png)
![4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B5198535.png)
![2,4-dichloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B5198546.png)
![N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide](/img/structure/B5198548.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5198565.png)



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B5198596.png)
![4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5198610.png)

![ethyl 4-({[1-(2-cyanoethyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5198626.png)
![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)cyclopentanamine](/img/structure/B5198629.png)
